

Independent validation of published ST-1006 data

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Compound of Interest

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An Independent Review of Published Data on Golcadomide (formerly **ST-1006** Program) for Relapsed/Refractory B-Cell Lymphomas

This guide provides an objective comparison of the emerging therapeutic agent golcadomide with alternative treatments for relapsed or refractory (R/R) Follicular Lymphoma (FL) and Diffuse Large B-Cell Lymphoma (DLBCL). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of its potential. The data presented is based on publicly available results from clinical trials. It is important to note that "**ST-1006**" appears to be a misnomer, likely originating from the abstract number of a presentation on golcadomide.

Comparative Efficacy and Safety Data

The following tables summarize the performance of golcadomide in comparison to other notable therapies for R/R Follicular Lymphoma and R/R Diffuse Large B-Cell Lymphoma.

Table 1: Comparison of Therapies for Relapsed/Refractory Follicular Lymphoma (R/R FL)

Therapy	Trial Name	Overall Response Rate (ORR)	Complete Response Rate (CRR)	Median Duration of Response (mDOR)	Key Grade ≥3 Adverse Events
Golcadomide + Rituximab	CC-99282-NHL-001	97% (at 0.4 mg dose)	78% (at 0.4 mg dose)	Not Reached (86% of responders remained in response at data cut-off)	Neutropenia, Anemia, Febrile Neutropenia
Lenalidomide + Rituximab (R ²)	AUGMENT	78%	34%	36.6 months	Neutropenia (50%), Leukopenia (7%)
Tazemetostat (EZH2mut)	NCT01897571	69%	13%	10.9 months	Thrombocytopenia (3%), Neutropenia (3%), Anemia (2%)
Tazemetostat (EZH2wt)	NCT01897571	35%	4%	13.0 months	Thrombocytopenia (3%), Neutropenia (3%), Anemia (2%)
Axicabtagene Ciloleucel (CAR-T)	ZUMA-5	94%	80%	Not Reached	Neutropenia (34%), Anemia (20%), Encephalopathy (10%)
Tisagenlecleucel (CAR-T)	ELARA	86%	66%	Not Reached	Neutropenia (27%), Anemia (13%),

Cytokine
Release
Syndrome
(49%, 0%
Grade ≥3)

Table 2: Comparison of Therapies for Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL)

Therapy	Trial Name	Overall Response Rate (ORR)	Complete Response Rate (CRR)	Median Duration of Response (mDOR)	Key Grade ≥3 Adverse Events
Golcadomide + Rituximab	CC-99282-NHL-001	58% (at 0.4 mg dose)	44% (at 0.4 mg dose)	7.5 months	Neutropenia, Thrombocytopenia, Anemia
Polatuzumab Vedotin + BR	NCT02257567	45%	40%	12.6 months	Neutropenia (46%), Thrombocytopenia (41%), Anemia (29%)
Tafasitamab + Lenalidomide	L-MIND	57.5%	41.3%	Not Reached	Neutropenia (50%), Thrombocytopenia (18%), Febrile Neutropenia (12%)
Axicabtagene Ciloleucel (CAR-T)	ZUMA-1	83%	58%	11.1 months	Anemia (43%), Neutropenia (39%), Encephalopathy (21%), Cytokine Release Syndrome (11%)
Tisagenlecleucel (CAR-T)	JULIET	53%	39%	Not Reached	Cytokine Release Syndrome (27%),

Febrile
Neutropenia
(6%), Pyrexia
(5%)

Experimental Protocols

Detailed methodologies for the pivotal trials of golcadomide and its comparators are outlined below.

Golcadomide: CC-99282-NHL-001 Study Protocol

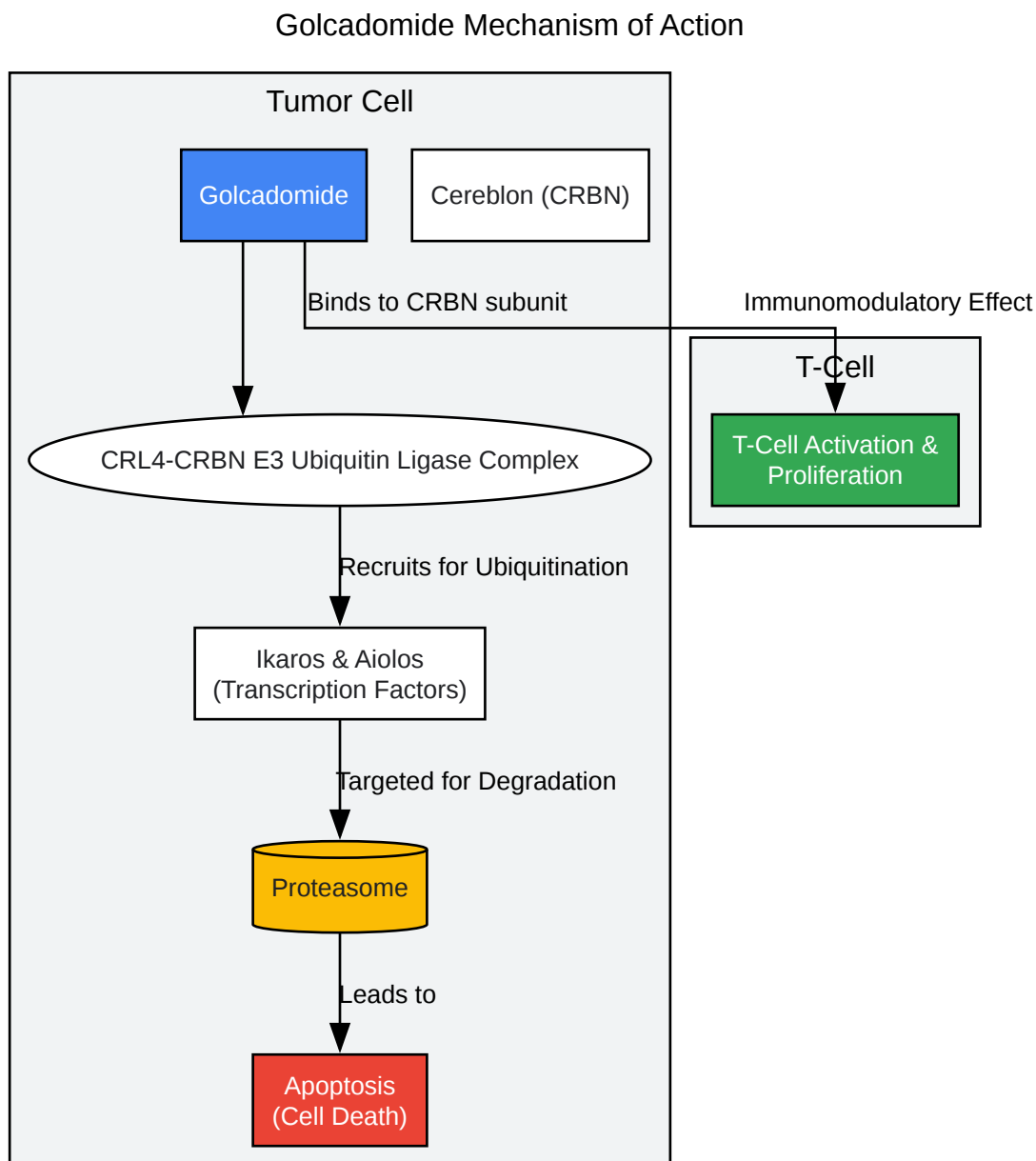
- Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.[\[1\]](#)
- Patient Population: Patients with R/R DLBCL or R/R FL who have progressed after at least two prior lines of therapy, or transplant-ineligible patients with R/R DLBCL after at least one line of therapy.[\[1\]](#)
- Treatment Regimen:
 - Part A (Dose Escalation): Golcadomide monotherapy administered at escalating doses on intermittent schedules.[\[1\]](#)
 - Part B (Dose Expansion): Golcadomide administered at 0.2 mg or 0.4 mg, alone or in combination with rituximab, on days 1-14 of a 28-day cycle.[\[2\]](#) Rituximab is administered at 375 mg/m².
- Treatment Duration: Up to 2 years or until disease progression or unacceptable toxicity.[\[1\]](#)[\[2\]](#)
- Primary Endpoints:
 - Part A: Maximum Tolerated Dose (MTD) and recommended Phase 2 dose.
 - Part B: Overall Response Rate (ORR).
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Alternative Therapies: Selected Trial Protocols

- Lenalidomide + Rituximab (AUGMENT - NCT01938001): A Phase 3, multicenter, double-blind, randomized study in patients with R/R indolent lymphoma. Patients received lenalidomide (20 mg/day, days 1-21) or placebo, plus rituximab (375 mg/m² weekly in cycle 1, then day 1 of cycles 2-5) for up to 12 28-day cycles. The primary endpoint was PFS.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Tazemetostat (NCT01897571): An open-label, single-arm, multicenter, Phase 2 trial in patients with R/R FL with either EZH2-mutant or wild-type status, who had received at least two prior systemic therapies. Patients received 800 mg of tazemetostat orally twice daily in continuous 28-day cycles. The primary endpoint was ORR.[\[8\]](#)[\[9\]](#)
- Axicabtagene Ciloleucel (ZUMA-1 - NCT02348216): A single-arm, multicenter, Phase 1/2 trial in patients with refractory large B-cell lymphoma. Following conditioning chemotherapy with fludarabine and cyclophosphamide, patients received a single infusion of axicabtagene ciloleucel at a target dose of 2×10^6 CAR T-cells/kg. The primary endpoint for Phase 2 was ORR.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Tisagenlecleucel (JULIET - NCT02445248): A multicenter, open-label, single-arm, Phase 2 trial in adult patients with R/R DLBCL. After lymphodepleting chemotherapy, patients received a single infusion of tisagenlecleucel. The primary endpoint was the best ORR.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Polatuzumab Vedotin + Bendamustine and Rituximab (BR) (NCT02257567): A Phase 1b/2, multicenter, open-label study in patients with R/R FL or DLBCL. Patients received polatuzumab vedotin in combination with standard doses of bendamustine and rituximab for up to six 21-day cycles (for DLBCL).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Tafasitamab + Lenalidomide (L-MIND - NCT02399085): A multicenter, open-label, single-arm, Phase 2 study in patients with R/R DLBCL not eligible for autologous stem cell transplant. Patients received intravenous tafasitamab and oral lenalidomide for up to 12 28-day cycles, followed by tafasitamab monotherapy. The primary endpoint was ORR.[\[7\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Visualizations

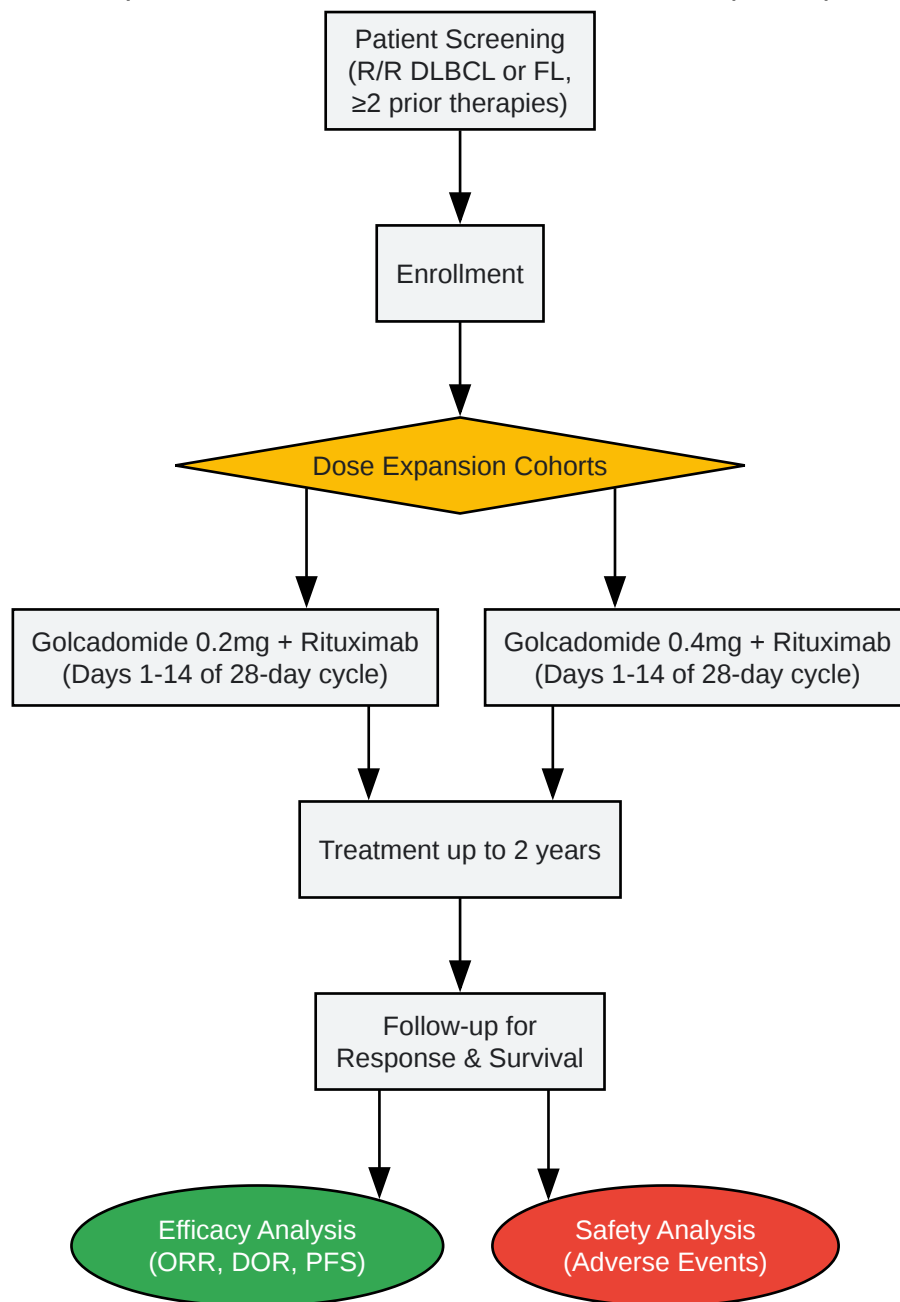
The following diagrams illustrate the mechanism of action of golcadomide and a typical experimental workflow for its clinical evaluation.



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Caption: Mechanism of action of golcadomide in B-cell lymphoma.

Experimental Workflow: CC-99282-NHL-001 (Part B)



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Caption: Simplified workflow for the dose expansion part of the CC-99282-NHL-001 trial.

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